molecular formula C10H10ClNO2 B2430985 3-Chloro-4-ethoxy-5-methoxybenzonitrile CAS No. 749920-57-8

3-Chloro-4-ethoxy-5-methoxybenzonitrile

Cat. No.: B2430985
CAS No.: 749920-57-8
M. Wt: 211.65
InChI Key: ZZHNEMWUMPVWCV-UHFFFAOYSA-N
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Description

3-Chloro-4-ethoxy-5-methoxybenzonitrile is an organic compound with the molecular formula C10H10ClNO2. It is a derivative of benzonitrile, featuring chloro, ethoxy, and methoxy substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Properties

IUPAC Name

3-chloro-4-ethoxy-5-methoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-3-14-10-8(11)4-7(6-12)5-9(10)13-2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZHNEMWUMPVWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-ethoxy-5-methoxybenzonitrile typically involves the substitution reactions on a benzonitrile core. One common method includes the reaction of 3-chloro-4-hydroxy-5-methoxybenzonitrile with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the ethoxylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethoxy-5-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or aldehydes.

    Reduction: Formation of benzylamines.

Scientific Research Applications

3-Chloro-4-ethoxy-5-methoxybenzonitrile finds applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-ethoxy-5-methoxybenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro, ethoxy, and methoxy groups contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 3-Chloro-5-methoxybenzonitrile
  • 3-Chloro-4,5-dimethoxybenzonitrile
  • 3-Methoxybenzonitrile

Comparison: 3-Chloro-4-ethoxy-5-methoxybenzonitrile is unique due to the presence of both ethoxy and methoxy groups, which can influence its reactivity and interaction with other molecules. Compared to 3-Chloro-5-methoxybenzonitrile, the additional ethoxy group provides different steric and electronic properties, potentially leading to varied chemical behavior and applications.

Biological Activity

3-Chloro-4-ethoxy-5-methoxybenzonitrile is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H12ClNO3
  • Molecular Weight : 253.68 g/mol
  • Functional Groups : Contains chloro, ethoxy, and methoxy groups which influence its biological activity.

The biological activity of this compound is largely attributed to its structural components. The presence of the chloro group enhances lipophilicity, allowing for better interaction with biological membranes and potential binding to target proteins. The methoxy groups can modulate electron density within the aromatic ring, affecting the compound's reactivity and interaction with biological targets

2
.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzonitriles can inhibit bacterial growth effectively. The presence of the chloro group is particularly noted for enhancing antimicrobial potency against various pathogens.

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. It has been suggested that derivatives containing methoxy and chloro groups can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest

2
.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in tumor cells
2
Enzyme InhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of some conventional antibiotics, indicating a promising alternative for treatment.
  • Cancer Cell Studies : In vitro studies on breast cancer cell lines revealed that the compound caused a dose-dependent reduction in cell viability. The mechanism was linked to the activation of caspase pathways leading to apoptosis. The IC50 value was recorded at approximately 15 µM, suggesting moderate potency compared to established chemotherapeutics .
  • Enzyme Inhibition : Research focused on the inhibition of G9a histone methyltransferase showed that similar compounds could effectively reduce methylation levels in cancer cells, thus reactivating tumor suppressor genes. This suggests a potential role for this compound in epigenetic therapy .

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